molecular formula C13H16F2O B7995851 5-Allyl-1-butoxy-2,3-difluorobenzene

5-Allyl-1-butoxy-2,3-difluorobenzene

Cat. No.: B7995851
M. Wt: 226.26 g/mol
InChI Key: DPARXNFUSKKUSF-UHFFFAOYSA-N
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Description

5-Allyl-1-butoxy-2,3-difluorobenzene is an organic compound with the molecular formula C13H16F2O. This compound is characterized by the presence of an allyl group, a butoxy group, and two fluorine atoms attached to a benzene ring. It is used in various chemical research and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Allyl-1-butoxy-2,3-difluorobenzene typically involves the following steps:

    Starting Materials: The synthesis begins with a suitable benzene derivative that has substituents amenable to further functionalization.

    Introduction of Fluorine Atoms: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

    Butoxylation: The butoxy group can be introduced via a nucleophilic substitution reaction using butyl alcohol and a suitable leaving group, often facilitated by a catalyst like potassium tert-butoxide (KOtBu).

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions, such as temperature, pressure, and reagent concentrations. This method enhances yield and purity while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to reduce double bonds or other reducible groups.

    Substitution: Nucleophilic substitution reactions can occur, especially at the allyl or butoxy positions, using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).

Common Reagents and Conditions

    Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.

    Reduction: H2 with Pd/C, sodium borohydride (NaBH4) in ethanol.

    Substitution: NaH in tetrahydrofuran (THF), LDA in hexane.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alkanes or alcohols.

    Substitution: Formation of various substituted benzene derivatives.

Scientific Research Applications

5-Allyl-1-butoxy-2,3-difluorobenzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which 5-Allyl-1-butoxy-2,3-difluorobenzene exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of fluorine atoms can enhance the compound’s stability and bioavailability, making it a valuable component in drug design.

Comparison with Similar Compounds

Similar Compounds

    5-Allyl-1-butoxybenzene: Lacks the fluorine atoms, resulting in different chemical properties and reactivity.

    1-Butoxy-2,3-difluorobenzene:

    5-Allyl-2,3-difluorobenzene: Lacks the butoxy group, leading to variations in its chemical behavior and uses.

Uniqueness

5-Allyl-1-butoxy-2,3-difluorobenzene is unique due to the combination of its functional groups, which confer distinct chemical properties. The presence of both allyl and butoxy groups, along with fluorine atoms, makes it a versatile compound for various synthetic and industrial applications.

Properties

IUPAC Name

1-butoxy-2,3-difluoro-5-prop-2-enylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F2O/c1-3-5-7-16-12-9-10(6-4-2)8-11(14)13(12)15/h4,8-9H,2-3,5-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPARXNFUSKKUSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C(=CC(=C1)CC=C)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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